Oxygen–sulfur rearrangement in the reaction of thiocarbamate imidazolium ylide with arylaldehyde†

Organic & Biomolecular Chemistry Pub Date: 2012-09-18 DOI: 10.1039/C2OB26520F

Abstract

The nucleophilic addition of thiocarbamate imidazolium ylide to aldehyde triggered sequential intramolecular N to O migration of thiocarbonyl amide group and reversible oxygen–sulfur rearrangement to afford 2-imidazolium alkylcarbamothioate. The ortho group on phenyl of aldehyde strongly affects the balance of the O- to S-rearrangement.

Graphical abstract: Oxygen–sulfur rearrangement in the reaction of thiocarbamate imidazolium ylide with arylaldehyde
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